3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride
Description
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is a secondary amine derivative featuring a propanol backbone substituted with a 4-pyridinylmethylamino group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its structural uniqueness lies in the pyridine ring, which may confer specific electronic or steric properties for biological interactions.
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFOOMQJCKVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-pyridinylmethylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Potential Therapeutic Agent:
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride has been identified as a potential lead compound in drug development due to its unique structural features. Its ability to interact with biological targets makes it a candidate for further investigation in treating various diseases, including neurological disorders and cancers.
G Protein-Coupled Receptor Modulation:
Research indicates that compounds with similar structures can modulate G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. For instance, derivatives of pyridine compounds have shown promise in activating specific GPCRs involved in neurotransmission and metabolic regulation .
Case Studies:
- A study highlighted the design and synthesis of novel compounds targeting GPR88, a GPCR implicated in alcohol addiction. The findings suggest that modifications to the pyridine ring can enhance receptor selectivity and potency .
- Another investigation into the structure-activity relationship of related compounds revealed that specific substitutions on the pyridine moiety significantly affect biological activity, indicating that this compound may be optimized for better efficacy against targeted receptors .
Drug Development
Lead Compound for New Drugs:
The compound's structural characteristics suggest it could serve as a scaffold for developing new drugs aimed at various therapeutic targets. Its interaction with biological systems can be explored through structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Synthesis and Modification:
The synthesis of this compound can be achieved through various chemical pathways, allowing for modifications that enhance its bioavailability and reduce side effects. Research into alternative synthetic routes has demonstrated the feasibility of producing this compound in significant quantities for experimental use .
Coordination Chemistry
Role in Coordination Complexes:
In coordination chemistry, this compound can act as a ligand to form complexes with transition metals. These complexes may exhibit unique properties useful for catalysis or materials science applications.
Applications in Catalysis:
The ability of this compound to coordinate with metal ions opens avenues for its use in catalytic processes. Research has shown that pyridine-based ligands can stabilize metal centers, enhancing catalytic activity in organic transformations.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent targeting GPCRs and other biological pathways |
| Drug Development | Lead compound for new drug synthesis; optimization through SAR studies |
| Coordination Chemistry | Ligand for metal complexes; applications in catalysis and materials science |
Mechanism of Action
The mechanism of action of 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous molecules, focusing on substituents, molecular weight, and biological applications:
Key Findings
Bioactivity and Potency: The target compound lacks reported bioactivity data, but its structural analogs provide insights. For example, Compound 31, an acyclic diethanolamine analog of Immucillins, shows nM inhibition of human purine nucleoside phosphorylase (HsPNP) but is significantly less potent than cyclic derivatives like DADMe-ImmH . This highlights the importance of cyclic or rigid structures in enzyme inhibition. Myonal and Tolperisone, both muscle relaxants, demonstrate how aromatic (ethylphenyl) and heterocyclic (piperidinyl) groups enhance therapeutic efficacy through receptor interactions .
Substituent Effects: Chloroethyl Group: The presence of a 2-chloroethyl substituent in 3-[(2-chloroethyl)amino]-1-propanol HCl increases reactivity, making it a precursor in anti-neoplastic drug synthesis via dehydrochlorination . Pyridine vs. Piperidine: Tolperisone’s piperidinyl group (saturated ring) may improve bioavailability compared to the pyridinylmethyl group (aromatic ring) in the target compound, which could influence metabolic stability .
In contrast, 4-Hydroxypropranolol HCl, a metabolite of the β-blocker propranolol, illustrates how hydroxylation alters drug metabolism and activity .
Biological Activity
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Chemical Structure : The compound features a pyridine ring, which is known for its ability to interact with various biological targets.
- Molecular Formula : C₈H₁₃ClN₂O
- CAS Number : 1216431-19-4
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The presence of the pyridine moiety allows it to engage with various protein targets, including:
- Protein Kinases : The compound has been studied for its inhibitory effects on tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases .
- Dopamine Receptors : Similar compounds have shown selectivity for dopamine receptor subtypes, indicating potential applications in treating psychiatric disorders .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics .
- Antitumor Effects : The compound's ability to inhibit specific kinases suggests potential antitumor properties, particularly in neoplastic diseases like leukemia .
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine-based compounds, including this compound:
- Inhibition of Protein Kinases : A study highlighted the effectiveness of pyridine derivatives in inhibiting protein kinases involved in cancer progression. The findings suggest that these compounds can reduce tumor growth in vitro and in vivo models .
- Dopamine Receptor Affinity : Research on related compounds revealed a significant affinity for dopamine D4 receptors over D2 receptors, which could lead to new treatments for schizophrenia and other mood disorders .
- Antimicrobial Screening : A screening of various pyridine derivatives indicated promising antibacterial activity against Gram-positive bacteria, supporting further exploration into their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride, and how can reaction parameters be optimized for academic-scale synthesis?
- Methodological Answer: The compound is typically synthesized via Mannich reactions, leveraging formaldehyde, a primary amine (e.g., 4-pyridinylmethylamine), and a ketone or alcohol precursor. Optimization involves adjusting pH (6–8), temperature (40–60°C), and solvent polarity (e.g., ethanol/water mixtures) to enhance yield . Catalysts like HCl or acetic acid can accelerate imine formation. Post-synthesis purification via recrystallization (using methanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the hydrochloride salt .
Q. Which spectroscopic and chromatographic techniques are prioritized for structural characterization and purity assessment?
- Methodological Answer:
- 1H/13C NMR : Confirm the presence of pyridinyl protons (δ 8.2–8.6 ppm) and the propanol backbone (δ 3.5–4.0 ppm for -CH₂-N- and δ 1.6–2.0 ppm for -CH₂-CHOH) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>95%) and detect byproducts (e.g., unreacted amine) .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H at ~2500 cm⁻¹) .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?
- Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC₅₀ measurements .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
- Structural Confirmation : Re-validate batch purity via X-ray crystallography to rule out polymorphic effects on bioactivity .
Q. What formulation strategies improve the stability of this hydrochloride salt in aqueous media for in vivo studies?
- Methodological Answer:
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Buffering : Use citrate-phosphate buffers (pH 4.5–5.5) to minimize hydrolysis of the propanol backbone .
- Encapsulation : Nanoemulsions or liposomes can shield the compound from enzymatic degradation in biological matrices .
Q. Which computational approaches are effective in predicting target interactions and structure-activity relationships (SAR)?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to optimize solubility for pharmacokinetic studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer:
- Solvent Screening : Perform gradient solubility tests (e.g., shake-flask method) in DMSO, water, and ethanol at 25°C .
- pH Dependency : Assess solubility at pH 2 (HCl) vs. pH 7.4 (PBS), as the hydrochloride salt may dissociate in basic conditions .
- Hildebrand Parameters : Calculate solubility parameters (δ) to correlate with solvent polarity (e.g., δ = 23 MPa¹/² for ethanol) .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
